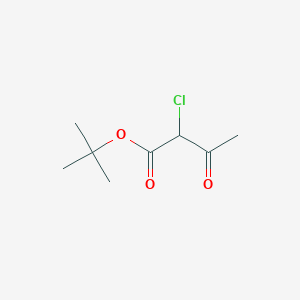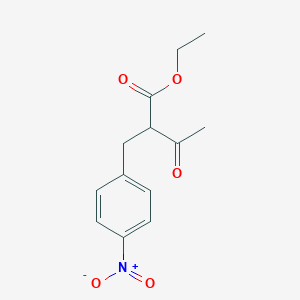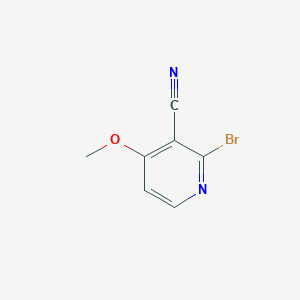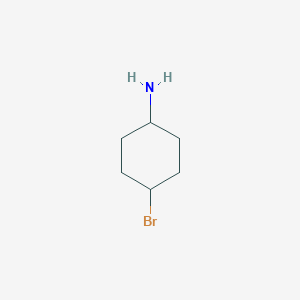
N-(2-aminoethyl)pyrazine-2-carboxamide
Descripción general
Descripción
“N-(2-aminoethyl)pyrazine-2-carboxamide” is an organic compound with the molecular formula C7H10N4O . It belongs to the class of pyrazinecarboxamides, which are widely used in various industrial applications, including pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of pyrazinamide analogues, such as “this compound”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These, on treatment with amines, give pyrazine-2-carboxamides . Another method involves the reactions of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, forming pyrazine carboxamides in good to excellent yields .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string InChI=1S/C7H10N4O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2,8H2,(H,11,12) . The Canonical SMILES representation is C1=CN=C(C=N1)C(=O)NCCN .
Chemical Reactions Analysis
In the reactions of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, pyrazine carboxamides are formed in good to excellent yields. A mechanism is proposed involving ring opening of the anhydride and decarboxylation of the heterocyclic ring .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 166.18 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 166.08546096 g/mol . The Topological Polar Surface Area is 80.9 Ų .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Aminolysis of pyrazine-2-carboxylic acid has been used in the synthesis of novel compounds, including derivatives like N-(pyridin-2-yl)pyrazine-2-carboxamide. These compounds were characterized using techniques like FTIR spectroscopy and UV/Visible spectroscopy, offering insights into their molecular structure and properties (Nzikayel, Ij, & Ec, 2017).
Automated Synthesis
- New open-source software packages and hardware like Raspberry Pi® have been utilized for the automated flow preparation of pyrazine-2-carboxamide derivatives. This approach enhances the efficiency and control in the synthesis of these compounds (Ingham, Battilocchio, Hawkins, & Ley, 2014).
Biological Evaluation
- Various amides of pyrazinecarboxylic acid, including derivatives like N-(4-methoxybenzyl)pyrazine-2-carboxamide, have shown significant antimycobacterial activity. This indicates their potential use in developing treatments against tuberculosis and other mycobacterial infections (Servusová, Eibinová, Doležal, Kubíček, Paterová, Pesko, & Kráľová, 2012).
Corrosion Inhibition
- Carboxamide derivatives, including pyrazine-2-carboxamide, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrate how organic inhibitors can be effective in protecting metal surfaces, potentially applicable in various industrial contexts (Erami, Amirnasr, Meghdadi, Talebian, Farrokhpour, & Raeissi, 2019).
Chemical Reactions and Mechanisms
- Research has explored the reactions of pyrazine-2-carboxylic anhydride with amines and anilines, leading to pyrazine carboxamides. Studies suggest the involvement of N-heterocyclic carbene intermediates, contributing to a better understanding of the chemical mechanisms in the formation of these compounds (Naredla, Dash, & Klumpp, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(2-aminoethyl)pyrazine-2-carboxamide is a compound with a molecular formula of C7H10N4O and a molecular weight of 166.18 It is worth noting that pyrazinamide, a compound with a similar structure, is known to be highly specific and active only against mycobacterium tuberculosis .
Mode of Action
Pyrazinamide, a structurally related compound, is known to disrupt membrane energetics and inhibit membrane transport function at slightly acidic ph in mycobacterium tuberculosis
Biochemical Pathways
It’s worth noting that pyrazinamide, a structurally related compound, is known to interfere with fatty acid synthase fas i, which disrupts the bacterium’s ability to synthesize new fatty acids, required for growth and replication .
Pharmacokinetics
Lipophilicity is known to be a key factor related to cell transmembrane transport and other biological processes , which could potentially impact the bioavailability of this compound.
Result of Action
Some pyrazinamide derivatives have been found to inhibit photosynthesis in spinach chloroplasts , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the antifungal activity of some compounds increases approximately linearly with increasing compound lipophilicity up to a certain point, after which significant loss of activity is observed . This suggests that the lipophilicity of this compound could potentially influence its action and efficacy.
Análisis Bioquímico
Biochemical Properties
N-(2-aminoethyl)pyrazine-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as pyrazinamidase, which converts it into its active form, pyrazinoic acid . This interaction is crucial for its biological activity, particularly in antimicrobial applications. Additionally, this compound can bind to DNA and proteins, influencing their function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases, thereby affecting signal transduction pathways . Moreover, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, including alterations in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound can also interact with DNA, leading to changes in gene expression . Additionally, it can form complexes with proteins, affecting their structure and function . These interactions are essential for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as antimicrobial activity . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as pyrazinamidase, which converts it into pyrazinoic acid . This conversion is essential for its antimicrobial activity. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions are crucial for its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed within various cellular compartments . The compound’s localization and accumulation within cells can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
N-(2-aminoethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUKFOPCRAYEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)


![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)




![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)



